molecular formula C13H20O2S B1599534 (2,2-Diethoxyethyl)(p-tolyl)sulfane CAS No. 51830-50-3

(2,2-Diethoxyethyl)(p-tolyl)sulfane

Cat. No. B1599534
CAS RN: 51830-50-3
M. Wt: 240.36 g/mol
InChI Key: CZOGWUVOCUTQOV-UHFFFAOYSA-N
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Description

“(2,2-Diethoxyethyl)(p-tolyl)sulfane” is a chemical compound with the molecular formula C13H20O2S . It has a molecular weight of 240.36 g/mol. This compound has been identified as having a broad range of applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(2,2-Diethoxyethyl)(p-tolyl)sulfane” consists of a p-tolyl group (a methyl-substituted phenyl group) and a 2,2-diethoxyethyl group linked by a sulfane bridge . The exact structure can be represented by the InChI string and the Canonical SMILES string .


Physical And Chemical Properties Analysis

“(2,2-Diethoxyethyl)(p-tolyl)sulfane” has several computed properties . It has a molecular weight of 240.36 g/mol, a XLogP3-AA of 2.7, and a topological polar surface area of 43.8 Ų. It has no hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .

Scientific Research Applications

Experimental and Computational Approaches on Pyran Derivatives for Acid Corrosion

Pyran derivatives have been synthesized and characterized for their corrosion mitigation potential on mild steel in sulfuric acid solution. These derivatives, including structures related to (2,2-Diethoxyethyl)(p-tolyl)sulfane, exhibited high inhibition efficiency, suggesting applications in protective coatings and corrosion inhibitors. The study utilized FTIR, Mass spectroscopy, weight loss, electrochemical measurements, and quantum chemical studies to evaluate the performance of these compounds. Their adsorption followed Langmuir isotherm, indicating potential for targeted application in material preservation and engineering solutions (Saranya et al., 2020).

Synthesis of Enantiomerically Pure Cyclopropylphosphonate Analogues

Research into the synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides via asymmetric cyclopropanation has been conducted. This includes the use of (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide, showcasing the utility of (2,2-Diethoxyethyl)(p-tolyl)sulfane derivatives in the creation of antiviral 1-alkenylphosphonic acid derivatives of purines. This synthesis route highlights the compound's role in the development of new pharmaceuticals and therapeutic agents, demonstrating versatility and potential for innovation in drug design (Midura et al., 2003).

Advanced Catalysis in Organic Synthesis

The compound has been implicated in advanced catalysis processes, such as the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles. This methodology has enabled the synthesis of 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, showcasing the compound's role in facilitating significant chemical transformations. Such catalytic processes are foundational in the synthesis of complex organic molecules, indicating (2,2-Diethoxyethyl)(p-tolyl)sulfane's relevance in synthetic chemistry and material science applications (Leong & Lautens, 2004).

Development of High-Performance Materials

The compound's derivatives have been explored for their potential in developing high-performance materials, such as in the copolymerization processes for improving the electrochemical performance in lithium–sulfur batteries. The research demonstrates the utility of sulfur-containing compounds in enhancing battery performance, highlighting their significance in energy storage technologies and the development of next-generation batteries (Oschmann et al., 2015).

properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGWUVOCUTQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426730
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Diethoxyethyl)(p-tolyl)sulfane

CAS RN

51830-50-3
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

152.5 Grams (1 mole) of chloroacetaldehyde-diethylacetal were heated at 100° C for 6 hours on the steam bath, together with 162 g (1 mole) of 4-methylthiophenol-sodium salt in 200 ml of dimethylacetamide (in a manner analogous to Comptes Rendus 194, 617 (1932)). After the precipitated sodium chloride had been suction-filtered, the solvent was removed by distillation under reduced pressure. 4-Methylthio-phenoxyacetaldehyde-diethylacetal was obtained as an oily residue which was directly further reacted.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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